molecular formula C12H15N3O B1195212 Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- CAS No. 81078-82-2

Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)-

Cat. No.: B1195212
CAS No.: 81078-82-2
M. Wt: 217.27 g/mol
InChI Key: AZFBLAIWASUAIF-UHFFFAOYSA-N
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Description

Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- is a heterocyclic compound that features a fused pyridine and furan ring system with a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- can be achieved through a multi-step process involving the following key steps:

    C–H Activation: This step involves the activation of a carbon-hydrogen bond in the presence of a catalyst.

    Lossen Rearrangement: This rearrangement is crucial for the formation of the furan ring.

    Annulation: This step involves the formation of the fused ring system.

    Lactonization: This final step completes the synthesis by forming the lactone ring

Industrial Production Methods: Industrial production of this compound typically involves the use of acrylamides and 4-hydroxy-2-alkynoates as starting materials. The reaction is catalyzed by rhodium and conducted under mild conditions, making it suitable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- involves its interaction with various molecular targets:

Properties

IUPAC Name

6-methyl-4-piperazin-1-ylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-8-11-10(2-7-16-11)12(14-9)15-5-3-13-4-6-15/h2,7-8,13H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBLAIWASUAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C(=N1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001759
Record name 6-Methyl-4-(piperazin-1-yl)furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81078-82-2
Record name 4-(1-Piperazinyl)-5-aza-6-methylbenzofuran maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081078822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4-(piperazin-1-yl)furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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